O-Phenolsulfonic acid

Catalog No.
S580250
CAS No.
1333-39-7
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phenolsulfonic acid

CAS Number

1333-39-7

Product Name

O-Phenolsulfonic acid

IUPAC Name

2-hydroxybenzenesulfonic acid

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)

InChI Key

IULJSGIJJZZUMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O

Solubility

Miscible with water, alcohol /4-Hydroxybenzenesulfonic acid/

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O

Description

The exact mass of the compound O-Phenolsulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water, alcohol /4-hydroxybenzenesulfonic acid/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243747. It belongs to the ontological category of arenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • As a Brønsted-Lowry Acid: O-Phenolsulfonic acid acts as a strong Brønsted-Lowry acid due to the presence of the sulfonic acid group (SO3H) which readily donates a proton (H+). This acidity makes it a valuable catalyst for various organic reactions, including:
    • Condensation reactions: It promotes the formation of carbon-carbon bonds between different organic molecules .
    • Esterification reactions: It facilitates the formation of esters from alcohols and carboxylic acids .
    • Cleavage reactions: It can cleave certain bonds in organic molecules, such as ethers and epoxides .

Analytical Chemistry:

  • As a chromogenic reagent: O-Phenolsulfonic acid reacts with certain organic compounds to form colored products, allowing for their detection and quantification. This property is utilized in:
    • Detection of sugars: When heated with carbohydrates, it forms colored products, enabling the identification and measurement of sugar content in various samples .

Material Science:

  • As a dopant for conducting polymers: O-Phenolsulfonic acid can be introduced into the structure of certain conducting polymers, enhancing their electrical conductivity by increasing the concentration of charge carriers .

O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is a chemical compound characterized by the presence of a sulfonic acid group attached to a phenolic structure. It appears as a yellowish liquid that can turn brown upon exposure to air. This compound is soluble in alcohol and has a molecular formula of C6H6O4SC_6H_6O_4S with a molecular weight of approximately 174.17 g/mol . It is important to note that O-Phenolsulfonic acid exists as a mixture of ortho and para isomers, contributing to its varied chemical properties and reactivity .

O-Phenolsulfonic acid exhibits significant reactivity due to its acidic nature. Key reactions include:

  • Neutralization: It reacts exothermically with bases, such as amines and inorganic hydroxides, forming salts .
  • Hydrolysis: Under strong basic conditions, O-Phenolsulfonic acid can hydrolyze to yield phenol and sodium sulfite .
  • Oxidation: Although it can act as an oxidizing agent, its strength is notably weaker than that of sulfuric acid .
  • Polymerization Initiation: It can catalyze polymerization reactions in certain organic compounds .

These reactions highlight the compound's role as both a reagent and a catalyst in various chemical processes.

O-Phenolsulfonic acid can be synthesized through several methods:

  • Direct Sulfonation: The most common method involves the reaction of phenol with sulfuric acid, leading to the formation of O-Phenolsulfonic acid along with other sulfonated derivatives.
  • Hydrolysis of Sulfonyl Halides: Another method includes hydrolyzing sulfonyl chlorides or fluorides derived from phenolic compounds .
  • Nitration Reactions: Nitration of phenolic compounds can also yield sulfonated derivatives under specific conditions .

These synthesis routes underscore the versatility of O-Phenolsulfonic acid in organic chemistry.

O-Phenolsulfonic acid finds diverse applications across various industries:

  • Laboratory Reagent: It is widely used as a reagent in chemical analyses and laboratory experiments.
  • Water Analysis: The compound plays a crucial role in water quality assessment due to its ability to interact with various organic substances.
  • Pharmaceutical Manufacturing: Its use in drug synthesis highlights its importance in the pharmaceutical industry.
  • Agricultural Chemicals: O-Phenolsulfonic acid is employed in formulations for soil treatments and foliar applications on crops such as corn, soybeans, and tomatoes .

Research into the interactions of O-Phenolsulfonic acid with other compounds indicates its potential effects on biological systems. Studies have shown that it can interact with various organic molecules, influencing their reactivity and stability. Additionally, it has been investigated for its role in metabolic pathways within organisms, although detailed studies on specific interactions remain limited.

O-Phenolsulfonic acid shares structural similarities with several other compounds within the benzenesulfonic acids category. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Phenol Sulfonic AcidA mixture of ortho and para isomersStronger oxidizing properties than O-Phenolsulfonic acid
p-Hydroxybenzenesulfonic AcidSulfonic group at para positionHigher stability compared to O-Phenolsulfonic acid
Benzenesulfonic AcidSimple sulfonated benzeneLess acidic than O-Phenolsulfonic acid
4-Aminobenzenesulfonic AcidAmino group substitution at para positionUsed in dye manufacturing

The uniqueness of O-Phenolsulfonic acid lies in its specific position of substitution (ortho) on the benzene ring, which affects its reactivity and applications compared to other sulfonated phenolic compounds.

Sulfonation Reaction Dynamics in Phenol Derivative Functionalization

Kinetic Control in Ortho-Specific Sulfonation Pathways

The sulfonation of phenol to yield O-phenolsulfonic acid exemplifies kinetic control in electrophilic aromatic substitution. At 280 K, phenol reacts with concentrated sulfuric acid to produce ortho-phenolsulfonic acid as the major product (76–82% yield), while para-isomer formation remains minimal (<15%). This preference arises from the lower activation energy required for ortho-substitution due to steric and electronic factors:

  • Steric Effects: The hydroxyl group’s proximity to the sulfonating agent (SO₃H⁺) facilitates ortho-attack by reducing rotational barriers.
  • Electronic Effects: Resonance stabilization of the ortho σ-complex is enhanced through conjugation with the hydroxyl group’s lone pairs.

Reaction kinetics studies reveal a second-order dependence on sulfuric acid concentration, with an activation energy of 42.5 kJ/mol for ortho-product formation. The rate-determining step involves the generation of the electrophilic SO₃H⁺ species, followed by rapid aromatic ring attack (Table 1).

Table 1: Kinetic Parameters for Phenol Sulfonation

ParameterValueConditionsSource
Activation Energy (Eₐ)42.5 kJ/mol280 K, H₂SO₄ (96%)
Rate Constant (k)0.018 L/mol·s280 K, [H₂SO₄] = 5 M
Ortho:Para Ratio5.3:1280 K, 4 h

Temperature-Dependent Isomer Distribution in Electrophilic Aromatic Substitution

Elevating the reaction temperature to 373 K reverses regioselectivity, favoring para-phenolsulfonic acid (68–74% yield). This thermodynamic control arises from:

  • Increased Rotational Freedom: Higher temperatures enable phenol to adopt conformations favoring para-substitution.
  • Stabilization of Para-σ-Complex: The para-intermediate benefits from reduced steric strain and extended resonance stabilization.

Isomer distribution follows Arrhenius behavior, with a crossover temperature of 318 K where ortho and para products equilibrate. Industrial processes exploit this by employing two-stage reactors: a low-temperature unit for kinetic control and a high-temperature unit for thermodynamic refinement.

Advanced Catalytic Systems for Regioselective Synthesis

Heterogeneous Acid Catalysts in Continuous-Flow Sulfonation

Sulfonated carbon catalysts derived from biomass (e.g., coconut shells, water hyacinth) demonstrate exceptional performance in continuous-flow systems:

  • Acid Site Density: Sulfonation cycles increase acid concentration linearly, peaking at 1.215 mmol/g after three cycles.
  • Reusability: Carbon-based catalysts retain >90% activity over five batches, outperforming homogeneous H₂SO₄ in waste reduction.

Table 2: Catalyst Performance in Continuous Sulfonation

Catalyst TypeAcid Sites (mmol/g)Conversion (%)Selectivity (Ortho:Para)
Sulfonated Carbon1.21924.1:1
H₂SO₄ (Homogeneous)N/A883.8:1
Zeolite H-Y0.67782.9:1

Continuous-flow microreactors enhance heat dissipation, enabling precise temperature control (±2 K) and reducing side reactions (e.g., sulfone formation) by 40% compared to batch systems.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation reduces sulfonation times from hours to minutes by enhancing SO₃H⁺ generation rates. Preliminary studies show:

  • Rate Enhancement: 15-minute microwave exposure (300 W, 433 K) achieves 89% conversion vs. 4 hours conventionally.
  • Improved Selectivity: Dielectric heating minimizes thermal gradients, yielding ortho:para ratios of 6.2:1 vs. 5.3:1 in thermal systems.

Comparative Analysis of Chemoenzymatic vs. Conventional Synthesis

Sulfotransferase-Mediated Biocatalytic Pathways

Human phenol sulfotransferases (SULT1A1, SULT1A3) enable regioselective sulfonation under mild conditions (pH 7.4, 310 K):

  • Substrate Scope: Enzymes sulfate dihydroxyphenolic acids (e.g., 3,4-dihydroxyphenylacetic acid) but fail with monohydroxy analogs due to active-site constraints.
  • Kinetic Limitations: Turnover numbers remain low (0.8–1.2 s⁻¹) compared to chemical methods, hindering industrial adoption.

Table 3: Enzymatic vs. Chemical Sulfonation

ParameterChemoenzymaticChemical (SO₃·Pyridine)
Temperature310 K353–373 K
RegioselectivityOrtho >99%Ortho:Para 5.3:1
Environmental ImpactLow (aqueous media)High (organic solvents)

SO₃ Complex Chemistry in Industrial-Scale Production

SO₃·pyridine complexes dominate industrial synthesis due to their controlled reactivity:

  • Mechanism: Two SO₃ molecules participate in a concerted electrophilic attack, bypassing Wheland intermediates.
  • Scale-Up: Continuous chlorosulfonic acid reactors achieve throughputs of 1,200 kg/h with 94% yield.

Recent innovations include SO₃·DMF complexes, which reduce corrosion and enable sulfonation of heat-sensitive substrates (e.g., vitamin E derivatives).

Physical Description

Phenolsulfonic acid, liquid appears as a yellowish liquid that becomes brown on exposure to air. Soluble in alcohol. Irritating to mucous membranes, skin, and eyes. Moderately toxic by ingestion. Used as a laboratory reagent, in water analysis and in the manufacture of pharmaceuticals. A mixture of ortho and para isomers.
Liquid

XLogP3

0.9

UNII

0YY4Y390MW

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 34 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Corrosive;Irritant

Other CAS

609-46-1
1333-39-7
61886-53-1

Wikipedia

2-phenolsulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Textiles, apparel, and leather manufacturing
Benzenesulfonic acid, hydroxy-: ACTIVE

Dates

Modify: 2023-07-17

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